Acetyl butyrate

Overview

Description

The term "acetyl butyrate" is context-dependent and may refer to distinct chemical entities:

1.1 Cellulose Acetate Butyrate (CAB)

A cellulose ester co-esterified with acetyl and butyryl groups, CAB ([C₆H₇O₂-(OCOCH₃)ₓ-(OCOC₃H₇)ᵧ-(OH)₃₋ₓ₋ᵧ]ₙ) is a polymer with 12–15% acetyl and 26–39% butyryl content by weight. It exhibits exceptional moisture resistance, UV stability, and flexibility, making it a key binder in polymer-bonded explosives (PBXs) and coatings .

1.2 Ethyl 4-Acetylbutyrate A small ester with molecular formula C₈H₁₄O₃, ethyl 4-acetylbutyrate (synonyms: 5-oxohexanoic acid ethyl ester) is used as an intermediate in pharmaceuticals and fine chemicals .

This article compares these compounds with structurally or functionally related derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl butyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The most common method involves the reaction of acetic acid with butyric acid in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as follows:

CH3COOH+C3H7COOH→CH3COOC3H7+H2O

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large reactors where acetic acid and butyric acid are continuously fed, and the ester is continuously removed. This method ensures a high yield and purity of the product.

Chemical Reactions Analysis

Reaction Mechanism

Esterification proceeds via nucleophilic acyl substitution. In the case of cellulose acetate butyrate synthesis (a related ester), the reaction involves:

-

Activation of hydroxyl groups on cellulose using concentrated acid.

-

Reaction with acetic anhydride and butyric anhydride in the presence of catalysts like methanesulfonic acid and solid phosphotungstic heteropoly acid .

Hydrolysis of Acetyl Butyrate

This compound undergoes hydrolysis to regenerate butyric acid and acetic acid (or their conjugate bases):

-

Acid-catalyzed hydrolysis : Uses mineral acids (e.g., H₂SO₄, HCl) to produce butyric acid and acetic acid .

-

Base-catalyzed hydrolysis : Uses hydroxides (e.g., NaOH) to form butyrate and acetate salts .

Related Metabolic Pathways Involving Butyrate

While this compound is an ester, its metabolic precursors (butyrate and acetyl-CoA) are central to cellular processes:

Role in Histone Acetylation

Butyrate acts as a histone deacetylase (HDAC) inhibitor, increasing histone acetylation. Paradoxically, it also stimulates histone acetyltransferase (HAT) activity by acetylating the autoinhibitory loop of p300, enhancing epigenetic regulation .

Comparison of Butyrate-Related Biochemical Pathways

Scientific Research Applications

Acetyl butyrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and as a flavoring agent in pharmaceuticals.

Industry: Widely used in the flavor and fragrance industry, as well as in the production of plastics and resins.

Mechanism of Action

The mechanism of action of acetyl butyrate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis releases acetic acid and butyric acid, which can then participate in various metabolic pathways. Butyric acid, in particular, is known to have anti-inflammatory and anti-cancer properties, making this compound a compound of interest in medical research.

Comparison with Similar Compounds

Comparison of Cellulose Acetate Butyrate (CAB) with Similar Polymers

CAB belongs to the cellulose ester family. Key comparisons include:

| Property | CAB | Cellulose Acetate (CA) | Cellulose Propionate (CP) |

|---|---|---|---|

| Ester Groups | Acetyl + Butyryl | Acetyl | Propionyl |

| Moisture Resistance | High | Moderate | Moderate |

| Flexibility | Excellent | Rigid | Moderate |

| Applications | Explosives, coatings, films | Textiles, films, filters | Automotive parts, eyewear |

Research Findings :

- CAB’s compatibility with plasticizers (e.g., triethyl citrate) enhances its thermal stability, as shown via molecular dynamics simulations .

- Compared to CA, CAB’s butyryl groups reduce crystallinity, improving solubility in non-polar solvents .

Comparison of Ethyl 4-Acetylbutyrate with Similar Esters

Ethyl 4-acetylbutyrate is structurally analogous to short-chain esters. Key comparisons:

| Property | Ethyl 4-Acetylbutyrate | Ethyl Butyrate | Butyl Acetate | Amyl Butyrate |

|---|---|---|---|---|

| Formula | C₈H₁₄O₃ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₉H₁₈O₂ |

| Odor/Flavor | Fruity (data limited) | Pineapple-like | Sweet, fruity | Apricot-like |

| Applications | Pharmaceutical intermediates | Food flavoring, perfumes | Solvent, coatings | Flavoring, fragrances |

| Solubility | N/A | Miscible with ethanol, oils | Miscible with organic solvents | Low water solubility |

Research Findings :

- Ethyl butyrate (C₆H₁₂O₂) inhibits bacterial internalization in bovine mammary cells and modulates antimicrobial peptides .

- Butyl acetate (C₆H₁₂O₂) is a widely used solvent in paints due to its low toxicity and high evaporation rate .

Key Findings :

- Sodium butyrate increases histone H3 acetylation (H3K9/14, H3K18, H3K27) in bovine mammary cells, altering chromatin structure .

Q & A

Basic Research Questions

Q. How does sodium butyrate inhibit histone deacetylase (HDAC) activity in mammalian cells, and what experimental methods confirm this mechanism?

Sodium butyrate acts as a class I HDAC inhibitor, selectively targeting isoforms such as HDAC2, 3, and 8 in bovine mammary epithelial cells (MAC-Ts). This inhibition increases histone H3 acetylation at specific lysine residues (e.g., H3K9/14, H3K18, H3K27), as shown via immunoblotting with anti-acetyl-H3 antibodies . HDAC activity assays involve incubating cell lysates with butyrate (0–5 mM) and fluorogenic substrates, followed by fluorescence measurement to quantify inhibition . Statistical validation (e.g., one-way ANOVA with Tukey post hoc analysis) confirms dose-dependent effects .

Q. What methodological approaches are used to assess histone acetylation changes induced by butyrate?

- Western Blot (WB): Antibodies like anti-acetyl-Histone H3 (Lys18) detect acetylation in sodium butyrate-treated cells (e.g., HeLa cells treated with 30 mM butyrate for 4 hours) .

- Immunofluorescence (ICC/IF): Staining with antibodies such as anti-Histone H3 acetyl (Lys14) in fixed cells, combined with fluorescence microscopy, visualizes nuclear acetylation patterns .

- Chromatin Immunoprecipitation (ChIP): Validates acetylation at specific gene promoters (e.g., PDK4 in colon cancer cells) .

Q. How does butyrate influence metabolic pathways in cancer cells?

Butyrate shifts colon cancer cells (e.g., Caco2) from glycolysis to butyrate oxidation, increasing acetyl-CoA production for lipid synthesis. This metabolic switch is confirmed via:

- Isotopic labeling: Tracking glucose/glutamine incorporation into lipids and CO₂ .

- Gene expression analysis: qPCR reveals upregulation of pyruvate dehydrogenase kinases (PDKs) under butyrate treatment .

Advanced Research Questions

Q. How can researchers design experiments to distinguish whether butyrate’s effects stem from HDAC inhibition or histone acetyltransferase (HAT) activation?

- HDAC/HAT activity assays: Compare HDAC activity (via fluorogenic substrates) and HAT activity (radioactive acetyl-CoA incorporation into histones) in butyrate-treated vs. control cells .

- Genetic knockdown: Silencing HATs (e.g., p300/CBP) or HDACs (e.g., HDAC2/3) to isolate butyrate’s primary mechanism .

- Time-course experiments: Acute vs. prolonged butyrate exposure may differentially regulate HAT/HDAC activity .

Q. How should researchers address contradictions in data where butyrate inhibits HDACs but fails to reduce inflammatory gene expression?

- Pathway enrichment analysis: Use RNA-seq or PCR arrays to identify non-HDAC pathways (e.g., NF-κB or MAPK signaling) that may counteract anti-inflammatory effects .

- Epigenetic crosstalk: Assess DNA methylation or histone modifications (e.g., H3K4me3) that might override acetylation-mediated gene regulation .

- Cell-type specificity: Test butyrate in alternative models (e.g., primary bovine mammary cells vs. MAC-Ts) to evaluate tissue-specific responses .

Q. What strategies optimize microbial co-culture systems for butyrate ester production, and how are these conditions validated?

- pH optimization: Maintain pH ≥5.8 to balance growth of E. coli strains producing butyrate and butanol, as lower pH inhibits glucose utilization .

- Inoculation ratios: A 1:4 ratio (butyrate- vs. butanol-producing strains) maximizes ester yields (5.1 g/L butyl butyrate) by aligning precursor availability .

- Metabolic flux analysis: Track carbon flow via GC-MS to identify bottlenecks in esterification pathways .

Properties

IUPAC Name |

acetyl butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQHHUQLZPXYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

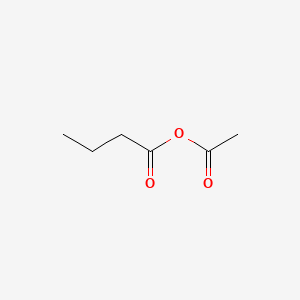

Canonical SMILES |

CCCC(=O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69669-43-8 | |

| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.